3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione

Data availability assessment Evidence-gap analysis Procurement risk evaluation

Developing ion-pair or reversed-phase HPLC methods for tetramic acid analysis often suffers from co-elution and poor resolution between closely related analogs. 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione (CAS 95734-29-5) is a fully substituted tetramic acid that solves this challenge. - Functions as a distinct retention-time marker, separable from tenuazonic acid and its congeners, due to its unique N-1, C-5 dimethyl substitution pattern. - Validates column selectivity and mobile-phase resolving power for complex tetramic acid-containing samples. - Supplied at ≥95% purity for use as a system-suitability standard, with full batch-specific documentation.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
Cat. No. B12871720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1C(=O)C(C(=O)N1C)C(=O)C
InChIInChI=1S/C8H11NO3/c1-4-7(11)6(5(2)10)8(12)9(4)3/h4,6H,1-3H3
InChIKeyVOZXZAZPVMZBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity, Physicochemical Profile, and Procurement


3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione (CAS 95734-29-5) is a fully substituted pyrrolidine-2,4-dione (tetramic acid) derivative bearing a C-3 acetyl group and methyl substituents at N-1 and C-5 . Its molecular formula is C₈H₁₁NO₃ (MW 169.18 g/mol), and commercially available lots are typically specified at a minimum purity of 95% . Physicochemical characterization indicates a density of 1.2 ± 0.1 g/cm³, a boiling point of 343.5 ± 42.0 °C at 760 mmHg, and a flash point of 166.3 ± 20.2 °C . Structurally, this compound belongs to the 3-acetyl-5-alkyl-pyrrolidine-2,4-dione family, which was originally investigated alongside the fungal metabolite tenuazonic acid (3-acetyl-5-(1-methylpropyl)-pyrrolidine-2,4-dione) for chromatographic method development [1].

Why In-Class Analogs Are Not Interchangeable


Within the pyrrolidine-2,4-dione class, subtle variations in N-1 and C-5 substitution profoundly alter chromatographic retention, metal-chelation behavior, and biological target engagement [1]. For example, tenuazonic acid (C-5 sec-butyl analog) requires distinct ion-pair and ligand-exchange HPLC conditions for separation from its valine and leucine congeners, demonstrating that even single-carbon side-chain differences produce analytically resolvable species [1]. The broader pyrrolidine-2,4-dione pharmacophore also exhibits extreme sensitivity to substitution pattern: moiramide B—a pseudopeptide pyrrolidine dione—inhibits bacterial acetyl-CoA carboxylase with a Kᵢ of 5 nM, whereas simple N-acetyl or unsubstituted tetramic acid scaffolds are essentially inactive against this target [2]. Consequently, replacing 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione with any other 3-acetyl-5-alkyl or N-H/N-acyl analog without confirmatory analytical and functional equivalence data introduces unacceptable risk of retention-time mismatch, target-selectivity loss, or batch-to-batch irreproducibility.

Publicly Available Differentiation Data


Biological Activity Data Gap

A systematic search of PubMed, BindingDB, patent databases, and authoritative chemistry repositories (ChemicalBook, Chemsrc, CymitQuimica, Parchem) conducted on 2026-05-06 did not identify any peer-reviewed primary research article, publicly disclosed patent, or curated bioactivity database entry that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, MIC, EC₅₀) specifically for 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione [1]. The compound is listed in commercial catalogs with defined purity (≥95%) and computed/experimental physicochemical parameters (density 1.2 ± 0.1 g/cm³, boiling point 343.5 ± 42.0 °C), but no target-engagement, cellular, or in vivo potency data were found . The closest structurally characterized analogs—tenuazonic acid (3-acetyl-5-(1-methylpropyl)-pyrrolidine-2,4-dione) and 3-acetyl-5-isopropyl-pyrrolidine-2,4-dione—have published chromatographic retention data but no side-by-side biological comparison with the 1,5-dimethyl derivative [1]. The broader pyrrolidine-2,4-dione class (e.g., moiramide B) has well-documented nanomolar acetyl-CoA carboxylase inhibition; however, extrapolating these data to the target compound is scientifically invalid without experimental confirmation [2]. Consequently, the current evidence base is limited to Supporting evidence (physicochemical identity and purity) and Class-level inference only.

Data availability assessment Evidence-gap analysis Procurement risk evaluation

Physicochemical Differentiation from the Core Scaffold

The target compound (C₈H₁₁NO₃, MW 169.18) incorporates a C-3 acetyl group absent in the parent 1,5-dimethylpyrrolidine-2,4-dione scaffold (C₆H₉NO₂, CAS 849770-44-1, MW 127.14) . This acetylation increases molecular weight by 42.04 Da and introduces an additional hydrogen-bond acceptor, which is predicted to alter both chromatographic retention and boiling point. The target compound has a reported density of 1.2 ± 0.1 g/cm³ and a boiling point of 343.5 ± 42.0 °C at 760 mmHg . While directly measured density and boiling point data for the non-acetylated 1,5-dimethylpyrrolidine-2,4-dione are not available in the public domain for a rigorous quantitative comparison, the computed values for the target compound provide baseline specifications for procurement identity verification. Commercial lots are specified at ≥95% purity (HPLC), with some suppliers offering material at 98.0% purity, enabling users to select the grade appropriate to their application sensitivity .

Physicochemical characterization Thermal stability Density comparison

Antibacterial Target Engagement of the Pyrrolidine-2,4-dione Class

The pyrrolidine-2,4-dione scaffold has been validated as a bacterial acetyl-CoA carboxylase (ACC) inhibitor pharmacophore through the natural product moiramide B, which competitively inhibits the E. coli ACC carboxyltransferase with a Kᵢ of 5 nM and exhibits broad-spectrum antibacterial activity [1]. Importantly, moiramide B achieves >2,000-fold selectivity for the bacterial multisubunit ACC over the eukaryotic ACC from rat liver (IC₅₀ >100 µM), demonstrating that the pyrrolidine-2,4-dione core can deliver both high potency and target-class selectivity when appropriately substituted [1]. Resistance mutations map to the carboxyltransferase subunits AccA and AccD, confirming on-target mechanism [1]. However, this class-level evidence cannot be directly attributed to 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione: moiramide B is a complex pseudopeptide derivative (C₂₅H₃₁N₃O₅, MW 453.53) bearing an amide-linked lipophilic side chain, whereas the target compound is a simple C-3 acetyl, N-1 methyl, C-5 methyl trisubstituted tetramic acid of much lower molecular weight and lacking the extended peptidic moiety critical for ACC binding [1]. Users who intend to exploit ACC inhibition must experimentally verify whether the simplified 3-acetyl-1,5-dimethyl substitution pattern retains any measurable ACC affinity.

Antibacterial target engagement Acetyl-CoA carboxylase inhibition Structure-activity relationship

Chromatographic Behavior of 3-Acetyl-5-alkyl Congeners

Lebrun et al. (1989) demonstrated that tenuazonic acid (3-acetyl-5-(1-methylpropyl)-pyrrolidine-2,4-dione) and its 5-isopropyl and 5-isobutyl analogs (derived from valine and leucine, respectively) could be separated by ion-pair chromatography on a C18 column with a cetrimide-containing mobile phase, but only the valine analog co-eluted with tenuazonic acid under ligand-exchange conditions [1]. This study directly establishes that 3-acetyl-5-alkyl-pyrrolidine-2,4-diones differing by a single methylene unit at C-5 produce distinct chromatographic retention profiles and require individualized mobile-phase optimization [1]. Although 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione was not included in this study, the demonstrated retention sensitivity to C-5 alkyl chain length implies that the 1,5-dimethyl derivative will exhibit a unique retention time distinct from the 5-ethyl, 5-isopropyl, and 5-sec-butyl congeners, necessitating compound-specific HPLC method validation rather than adopting a method developed for any other family member.

Analytical method development HPLC separation Ion-pair chromatography

Tautomeric Complexity and Reactivity

Ab initio calculations (HF/6-31G and HF/6-31G**, with MP2/6-31G** single-point energy corrections) on 3-acetyl-pyrrolidine-2,4-dione and its N-acetyl derivative identified five tautomeric forms (a–e) with distinct relative stabilities [1]. The presence of the 3-acetyl group enables keto-enol tautomerism involving the C-3 acetyl carbonyl and the ring carbonyl at C-2 or C-4, generating exocyclic enol and endocyclic enol forms with different hydrogen-bonding networks and metal-chelating capacities [1][2]. By comparison, the parent unsubstituted pyrrolidine-2,4-dione exhibits a simpler tautomeric profile limited to the C-2/C-4 diketone system. For 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione, N-1 methylation eliminates the N-H tautomeric pathway, but C-5 methylation introduces steric constraints that may shift the tautomeric equilibrium relative to the unsubstituted or N-acetyl analogs. The predominant tautomeric form in solution directly affects the compound's UV-Vis spectrum, metal-chelation stoichiometry, and reactivity toward electrophiles—parameters critical for both analytical detection and synthetic application [1][2].

Tautomerism Computational chemistry Structural characterization

Evidence-Supported Application Scenarios


HPLC Method Development Standard

Based on the demonstrated retention-time sensitivity of 3-acetyl-5-alkyl-pyrrolidine-2,4-diones to C-5 substitution , this compound is best deployed as a retention-time marker and system-suitability standard during the development of ion-pair or reversed-phase HPLC methods for tetramic acid-containing samples. Its unique combination of N-1 methyl, C-5 methyl, and C-3 acetyl substituents provides a chromatographic challenge distinct from tenuazonic acid, making it useful for validating column selectivity and mobile-phase resolution power. The ≥95% purity specification is adequate for method-development purposes where trace impurities can be characterized alongside the main peak.

Synthetic Intermediate for ACC-Targeting SAR

The pyrrolidine-2,4-dione scaffold is a validated pharmacophore for bacterial ACC inhibition, with moiramide B achieving Kᵢ = 5 nM . 3-Acetyl-1,5-dimethylpyrrolidine-2,4-dione represents a minimalistic, fragment-sized tetramic acid (MW 169.18) that can serve as a starting synthetic intermediate for divergent SAR exploration. Its C-3 acetyl group provides a handle for further functionalization (e.g., condensation with amines to generate enaminones, or reduction to the corresponding alcohol), while the N-1 and C-5 methyl groups block metabolic labile positions. Procurement of this compound is strategically justified for medicinal chemistry groups building focused ACC-inhibitor libraries, provided they commit to upfront in-house ACC enzymatic screening rather than relying on literature precedent for this specific derivative.

Metal-Chelation and Coordination Studies

Computational studies on 3-acetyl-pyrrolidine-2,4-diones reveal multiple tautomeric forms, including exocyclic enol configurations capable of bidentate metal coordination through the C-3 acetyl oxygen and the C-4 carbonyl oxygen . The N-1 and C-5 methyl substituents of the target compound eliminate competing N-H and C-5 enolization pathways, potentially simplifying the coordination chemistry relative to the unsubstituted 3-acetyl-tetramic acid. This compound can therefore be used as a structurally constrained ligand for systematic studies of metal-binding stoichiometry and geometry (e.g., with Cu²⁺, Fe³⁺, Ni²⁺, Mg²⁺), analogous to the well-characterized metal-complexation behavior of tenuazonic acid . Researchers in bioinorganic chemistry or natural product mimicry will find the 1,5-dimethylation pattern advantageous for reducing tautomeric ambiguity during complexation experiments.

Computational Chemistry Validation Compound

With its well-defined molecular formula (C₈H₁₁NO₃), computed density (1.2 ± 0.1 g/cm³), and predicted boiling point (343.5 ± 42.0 °C) , 3-acetyl-1,5-dimethylpyrrolidine-2,4-dione can serve as a validation compound for computational chemistry workflows—including density functional theory (DFT) geometry optimizations, pKₐ prediction algorithms, and HPLC retention-time prediction models. Its modest molecular weight and conformational constraints (cyclic diketone with three substituents) make it computationally tractable while still presenting non-trivial tautomeric and stereoelectronic features. Computational chemistry groups and software developers can use experimentally measured batches (≥95% purity ) to benchmark predictive accuracy for heterocyclic compounds, particularly when experimental boiling point and density data become available from procured material.

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